molecular formula C10H10F2O3 B595153 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid CAS No. 1344109-54-1

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid

Cat. No.: B595153
CAS No.: 1344109-54-1
M. Wt: 216.184
InChI Key: SEOBUACMSAPVJE-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H10F2O3 It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of carboxylates.

    Reduction: Formation of alcohols.

Scientific Research Applications

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(propan-2-yloxy)benzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzoic acid: Similar structure but lacks the isopropoxy group.

    4-Isopropoxybenzoic acid: Similar structure but lacks the fluorine atoms.

    3,4-Difluorobenzoic acid: Similar structure with fluorine atoms in different positions.

Uniqueness

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is unique due to the combination of fluorine atoms and an isopropoxy group on the benzoic acid core. This unique structure imparts distinct chemical properties, making it a versatile compound in various applications .

Biological Activity

3,5-Difluoro-4-(propan-2-yloxy)benzoic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine Atoms : The presence of difluoro groups enhances lipophilicity and influences electronic properties.
  • Propan-2-yloxy Group : This group contributes to the compound's ability to cross biological membranes, potentially affecting its bioavailability.
  • Carboxylic Acid Group : Essential for interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Modulation : The compound may interact with various enzymes, influencing their activity through competitive inhibition or allosteric modulation.
  • Receptor Interaction : It is hypothesized that the compound may act as a ligand for specific receptors, altering signaling pathways involved in cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Antimicrobial Properties

Research has indicated that this compound displays significant antimicrobial activity. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Candida albicans64 μg/mL

Anti-inflammatory Effects

In vivo studies have shown that the compound can reduce inflammation markers in animal models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HepG2 and A2058) revealed that the compound exhibits selective cytotoxic effects, making it a candidate for further development as an anticancer agent.

Cell LineIC50 (μM)
HepG212.5
A205815.0

Case Studies and Research Findings

  • Study on Antidiabetic Activity : A study investigated the effects of this compound on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels compared to control groups, suggesting potential antidiabetic properties.
  • In Silico Studies : Computational studies have predicted strong binding affinities of this compound with targets involved in metabolic pathways, supporting its potential therapeutic applications.
  • Comparative Analysis with Related Compounds : Research comparing this compound with other benzoic acid derivatives has shown that it possesses superior biological activities, particularly in terms of enzyme inhibition and receptor binding affinity.

Properties

IUPAC Name

3,5-difluoro-4-propan-2-yloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOBUACMSAPVJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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